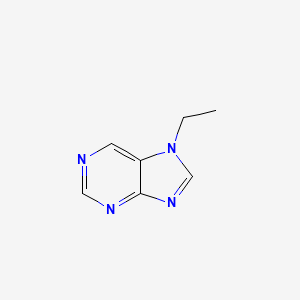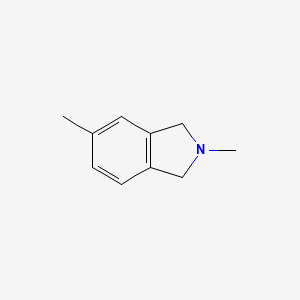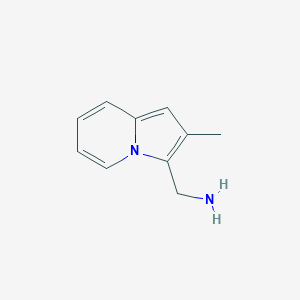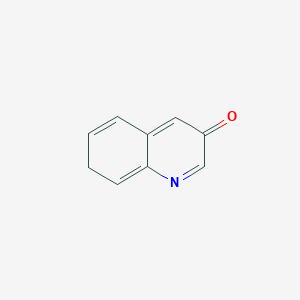
7-Ethyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethyl-7H-purine is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with ethyl halides under basic conditions. For example, purine can be reacted with ethyl iodide in the presence of a strong base like potassium carbonate to yield this compound. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 7-Ethyl-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Purine N-oxides.
Reduction: Dihydro-7-Ethyl-7H-purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
7-Ethyl-7H-purine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7-Ethyl-7H-purine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes involved in purine metabolism, such as xanthine oxidase. The ethyl group at the 7th position can influence the binding affinity and specificity of the compound towards its molecular targets. The pathways involved often include competitive inhibition, where the compound competes with natural substrates for enzyme binding sites.
類似化合物との比較
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory therapies.
Comparison: 7-Ethyl-7H-purine is unique due to the ethyl substitution at the 7th position, which can alter its chemical reactivity and biological activity compared to other purine derivatives. This modification can enhance its potential as a research tool and therapeutic agent by providing distinct binding properties and metabolic stability.
特性
CAS番号 |
39253-23-1 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
7-ethylpurine |
InChI |
InChI=1S/C7H8N4/c1-2-11-5-10-7-6(11)3-8-4-9-7/h3-5H,2H2,1H3 |
InChIキー |
FFMPFNDGZPBTCQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC2=NC=NC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922538.png)


![2,5-Dioxaspiro[3.5]nonan-8-ol](/img/structure/B11922552.png)



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)



